
dihydroresveratrol-3-O-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroresveratrol-3-O-beta-D-glucuronide is a monosaccharide derivative that is the 7-O-glucuronide of dihydroresveratrol. It is a compound of interest due to its potential biological activities and its role as a metabolite of dihydroresveratrol. The compound has a molecular formula of C20H22O9 and an average mass of 406.38330 .
Méthodes De Préparation
The synthesis of dihydroresveratrol-3-O-beta-D-glucuronide can be achieved through selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Des Réactions Chimiques
Dihydroresveratrol-3-O-beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloroacetimidate for glucuronidation and N-Me piperazine for deacetylation . The major products formed from these reactions are typically glucuronides and other derivatives of dihydroresveratrol.
Applications De Recherche Scientifique
Dihydroresveratrol-3-O-beta-D-glucuronide has several scientific research applications. It is studied for its potential biological activities, including antiproliferative properties . In chemistry, it is used to understand the behavior of glucuronides and their stability in aqueous solutions. In biology and medicine, it is investigated for its role as a metabolite and its potential therapeutic effects. The compound is also of interest in the industry for its potential use in dietary supplements and other health-related products .
Mécanisme D'action
The mechanism of action of dihydroresveratrol-3-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways. It is believed to engage the sirtuin pathway and inhibit enzymes involved in inflammatory mediator production . This mechanism contributes to its potential biological activities, including its antiproliferative properties.
Comparaison Avec Des Composés Similaires
Dihydroresveratrol-3-O-beta-D-glucuronide can be compared with other similar compounds such as resveratrol-3-O-glucuronide and resveratrol-4’-O-glucuronide. These compounds share similar structures and biological activities but differ in their specific glucuronidation sites and stability in aqueous solutions . The uniqueness of this compound lies in its specific glucuronidation at the 7-O position and its potential biological activities.
Propriétés
Formule moléculaire |
C20H22O9 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H22O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-9,15-18,20-25H,1-2H2,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1 |
Clé InChI |
NXXGJRZWYCYPCB-HBWRTXEVSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
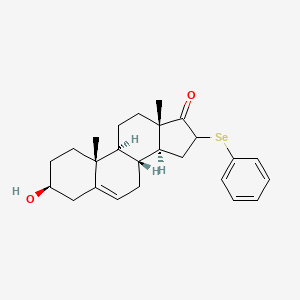

![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
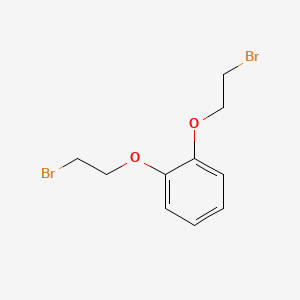
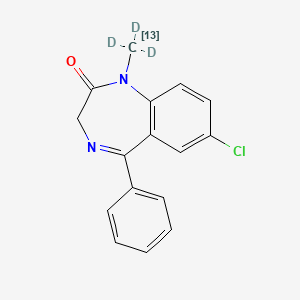

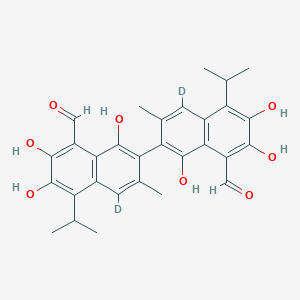
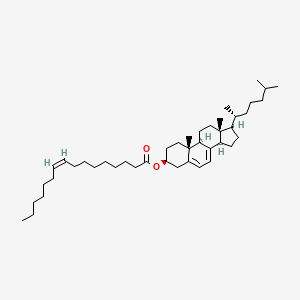
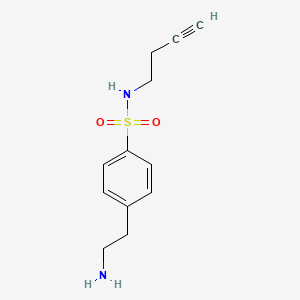
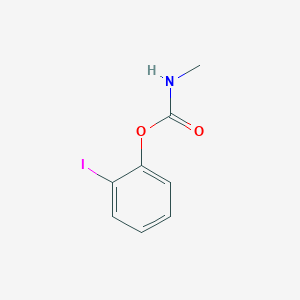
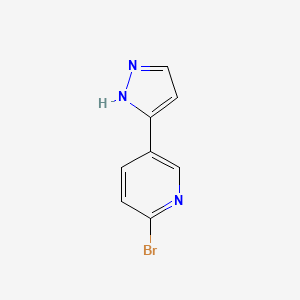
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
